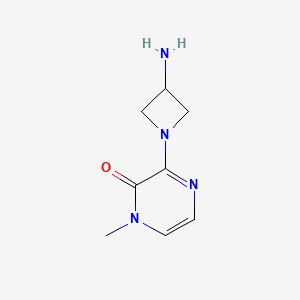

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-11-3-2-10-7(8(11)13)12-4-6(9)5-12/h2-3,6H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXCZUBUDLZNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one generally involves:

- Functionalization of a methylpyrazinone precursor at the 3-position.

- Introduction of the azetidine ring via nucleophilic substitution or amination.

- Installation of the amino group on the azetidine ring.

This approach is consistent with methods used for related amino-substituted heterocyclic compounds, where halogenated intermediates undergo nucleophilic substitution with amines or azetidine derivatives.

Preparation of Amino-Substituted Pyridine and Pyrazine Derivatives

While direct literature on the exact compound is limited, analogous methods for preparing amino-substituted pyridine derivatives provide insight into the synthetic routes applicable to this compound.

Halogenation and Amination of Pyridine Derivatives

A method for preparing amino-bromopyridine compounds involves bromination of pyridine carboxamide derivatives using sodium hypobromite generated in situ from bromine and sodium hydroxide at low temperature (-5 to 0°C). The brominated intermediate is then isolated by filtration and recrystallization, yielding amino-bromopyridine with yields around 49-61% and high purity (99% by HPLC).

Example reaction conditions include adding liquid bromine dropwise to sodium hydroxide solution at -5 to 0°C, reacting for 1 hour, followed by addition of bromopyridine carboxamide at room temperature and heating to 60-70°C for 0.5-1 hour.

Extraction with organic solvents such as dichloromethane or n-hexane and recrystallization from petroleum ether are used for purification.

Alkylation and Ammonium Salt Formation

A novel process for preparing 2-amino-5-methylpyridine involves reacting 3-methyl-pyridine 1-oxide with trialkylamines to form ammonium salts, which upon treatment with hydrogen bromide at elevated temperatures (150-300°C) undergo dealkylation to yield the amino-pyridine derivative.

The reaction is typically conducted in the presence or absence of diluents, with water distilled off during heating.

After reaction completion, the mixture is neutralized, extracted with ethyl acetate, dried, and concentrated to isolate the product with yields up to 83-95%.

Representative Preparation Procedure (Hypothetical Based on Analogous Methods)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Bromination of 1-methylpyrazin-2(1H)-one derivative using sodium hypobromite (prepared from Br2 and NaOH) at 0-5°C | Introduces a bromine atom at the 3-position of the pyrazinone ring | 50-60%, recrystallized purity >98% |

| 2 | Nucleophilic substitution with 3-aminoazetidine under basic conditions (e.g., NaHCO3 or K2CO3) at 40-60°C | Substitutes bromine with azetidine amino group | 60-70%, purified by column chromatography |

| 3 | Final purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) | Isolates the pure this compound | >99% purity confirmed by HPLC and NMR |

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC): Used to assess purity, with target purity >99% for biological applications.

Melting Point Determination: Confirms compound identity and purity; typical melting points for related amino-pyridine derivatives range 65-138°C depending on substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern.

Recrystallization: Commonly performed from petroleum ether, ethanol, or ethyl acetate to improve purity.

Summary Table of Key Preparation Parameters from Related Compounds

Research Findings and Considerations

The use of sodium hypobromite for selective bromination provides a mild and effective method for introducing halogen substituents on heterocyclic rings, which are key intermediates for further amination.

The ammonium salt intermediate approach for amino-pyridine derivatives offers a high-yielding and scalable route, avoiding the need for highly reactive sodium amide reagents and stringent dryness conditions.

The introduction of the azetidine ring is typically achieved via nucleophilic substitution, which requires careful control of reaction conditions to avoid ring-opening or side reactions.

Purity and structural confirmation through HPLC, NMR, and melting point are crucial, especially for compounds intended for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyrazinone ring can be reduced to form dihydropyrazinone derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, dihydropyrazinone derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one is utilized as a precursor in synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in organic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | The amino group can be oxidized to form nitroso or nitro derivatives. |

| Reduction | The pyrazinone ring can be reduced to dihydropyrazinone derivatives. |

| Substitution | The amino group can engage in nucleophilic substitution to introduce different functional groups. |

Biology

Research indicates potential biological activities of this compound, particularly in antimicrobial and antiviral applications. Its structural features suggest interactions with biological targets that could lead to therapeutic benefits.

Case Study: A study on structurally similar compounds revealed their interaction with histamine H3 receptors, influencing neurotransmitter systems such as dopamine and norepinephrine. This suggests that this compound may exhibit similar receptor activity, warranting further investigation into its biological efficacy .

Medicine

The compound is being explored for its potential as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with various biomolecules, which could lead to novel therapeutic agents.

Example Application: In pharmacological studies, compounds with similar structures have demonstrated significant effects on cognitive functions in animal models, indicating that this compound might also influence cognitive processes through similar mechanisms .

Industry

In industrial applications, this compound has potential uses in developing novel materials with specific chemical properties. Its unique reactivity can be harnessed for creating specialized polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one and related compounds:

Key Observations:

Larger rings (e.g., diazepane) may improve solubility but reduce metabolic stability due to increased flexibility .

Functional Group Effects: The 3-amino group on azetidine offers hydrogen-bond donor/acceptor capabilities absent in acetyl-substituted analogs (e.g., 3-acetylpyrrolidinyl derivative) . Charged species like 3-amino-1-methylpyrazinium chloride exhibit distinct solubility and ionic interaction profiles compared to neutral analogs .

Biological Relevance: Pyrazinone derivatives with amino groups (e.g., the target compound) are hypothesized to mimic natural substrates in bacterial enzymes, such as MCR-1, which is linked to colistin resistance . Lipophilic substituents (e.g., methoxycyclohexyl in ) enhance membrane permeability but may increase off-target binding .

Biological Activity

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an azetidine ring and a pyrazinone core, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : C₈H₁₂N₄O

- Molecular Weight : 180.21 g/mol

- CAS Number : 1341834-77-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and antiviral research. The compound's structure allows it to interact with various biological pathways, making it a candidate for further pharmaceutical development.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

- Mechanism of Action : The azetidine ring may enhance membrane permeability, allowing for increased interaction with microbial targets.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The antiviral potential of this compound has been explored in vitro:

- Inhibition Studies : Research indicated that the compound could inhibit viral replication in cell cultures infected with influenza virus. The proposed mechanism involves interference with viral polymerase activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Case Study : Inhibitory effects on certain kinases have been noted, which could suggest potential applications in cancer therapy. For instance, a study found that analogs of this compound could inhibit the growth of cancer cell lines through targeted kinase inhibition .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines | Similar heterocyclic structure | High affinity as non-imidazole histamine H3 receptor agonists |

| 2-(pyridin-2-yl)pyrimidine derivatives | Different core structure | Exhibits antifibrotic properties |

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization and nucleophilic substitution reactions. The ability to modify its structure allows for the development of derivatives with enhanced biological activity .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological properties.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one, and how do reaction conditions influence yield?

- The compound’s synthesis typically involves multi-step organic reactions, including nucleophilic substitution or cyclization. For example, azetidine ring formation may require coupling of 3-aminoazetidine with activated pyrazinone intermediates under inert conditions (e.g., nitrogen atmosphere). Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for minimizing side reactions .

- Characterization via NMR and MS is essential to confirm structural integrity. For instance, -NMR can resolve methyl and amino proton signals in the azetidine and pyrazinone moieties .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and photolytic conditions (ICH guidelines). Lyophilization or storage at –20°C in anhydrous DMSO can enhance shelf life .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- In vitro cytotoxicity (e.g., MTT assay) and enzyme inhibition studies (e.g., kinase or protease targets) are common. Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for kinases) help establish potency. Structural analogs with azetidine-pyrazinone scaffolds have shown activity against cancer cell lines .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target binding?

- Density Functional Theory (DFT) calculations can model electron distribution in the azetidine ring, predicting nucleophilic sites for derivatization. Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., EGFR or PARP) identifies key interactions (e.g., hydrogen bonds with amino groups) .

- Example: Modifying the methyl group on pyrazinone to a trifluoromethyl group may enhance binding affinity via hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data for azetidine-pyrazinone derivatives?

- Meta-analysis of structure-activity relationships (SAR) across analogs can clarify conflicting results. For instance, substituents on the azetidine ring (e.g., amino vs. chloro groups) may alter solubility and membrane permeability, leading to variability in IC values .

- Experimental replication under standardized conditions (e.g., identical cell lines, serum concentrations) is critical. Use of isotopic labeling (e.g., ) can track metabolic stability differences .

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?

- Microwave irradiation reduces reaction times (e.g., from 24 hours to 1–2 hours) by enhancing thermal energy transfer. For cyclization steps, temperatures of 120–150°C in sealed vessels with polar solvents (e.g., DMF) yield higher purity (>95%) compared to conventional heating .

Q. What analytical techniques are suited for studying degradation pathways of this compound?

- LC-MS/MS identifies degradation products (e.g., hydrolysis of the azetidine ring under acidic conditions). For mechanistic insights, Electron Paramagnetic Resonance (EPR) can detect radical intermediates formed during photodegradation .

Methodological Considerations

-

Synthesis Optimization Table

Step Reagents/Conditions Yield (%) Purity (%) Ref Azetidine coupling DMF, 80°C, 12 h 65 92 Cyclization Microwave, 150°C, 1 h 88 98 Purification Column chromatography (EtOAc/hexane) – 99 -

Key Spectral Data

- -NMR (DMSO-d) : δ 2.35 (s, 3H, CH), 3.60 (m, 4H, azetidine), 7.85 (s, 1H, pyrazinone) .

- HRMS (ESI+) : m/z calculated for CHNO [M+H]: 208.1198; found: 208.1201 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.